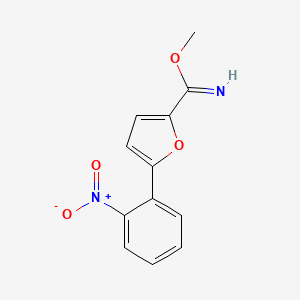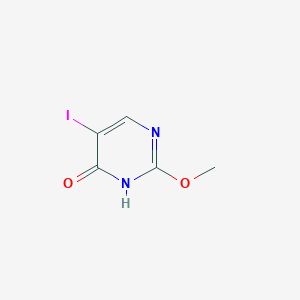
5-iodo-2-methoxy-1H-pyrimidin-6-one
Vue d'ensemble
Description
5-Iodo-2-methoxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with iodine at the 5-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-methoxy-1H-pyrimidin-6-one typically involves the iodination of 2-methoxy-1H-pyrimidin-6-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrimidine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-methoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methoxy-1H-pyrimidin-6-one.
Applications De Recherche Scientifique
5-Iodo-2-methoxy-1H-pyrimidin-6-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-iodo-2-methoxy-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-5-iodopyridine: Another isomer with the iodine and methoxy groups in different positions on the pyridine ring.
5-Iodo-2-methoxybenzene: A benzene derivative with similar substituents.
Uniqueness
5-Iodo-2-methoxy-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. The presence of both iodine and methoxy groups provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C5H5IN2O2 |
|---|---|
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
5-iodo-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |
Clé InChI |
LBOGJBQASZLLDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=O)N1)I |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B8583986.png)
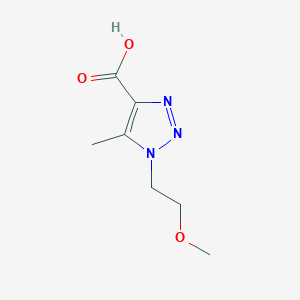
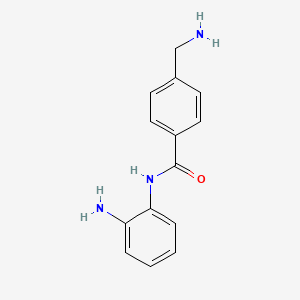
![3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B8584008.png)
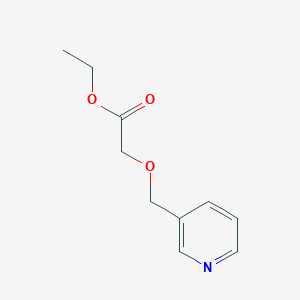
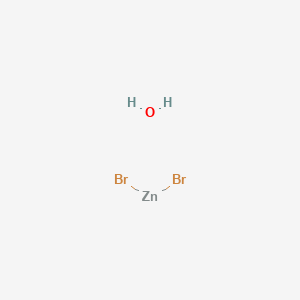
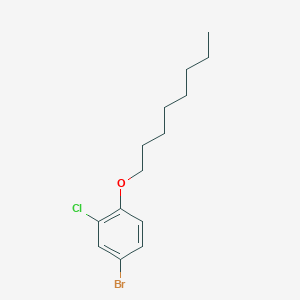
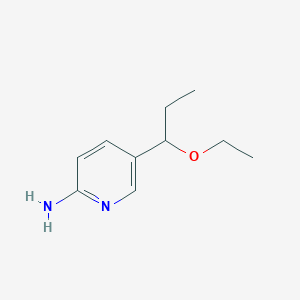
![2-[2-(3-Bromo-phenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8584035.png)
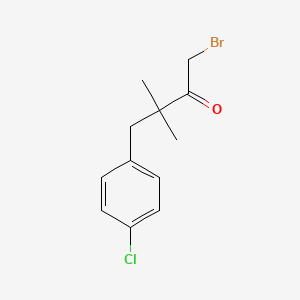
![N-{[3-(2-Phenylethyl)pyridin-2-yl]methyl}acetamide](/img/structure/B8584044.png)
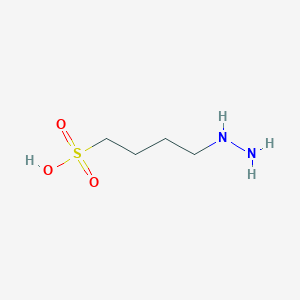
![5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine](/img/structure/B8584055.png)
